molecular formula C20H23N3O3S B2846043 (1-(Methylsulfonyl)piperidin-4-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034323-45-8

(1-(Methylsulfonyl)piperidin-4-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone

Cat. No. B2846043
CAS RN: 2034323-45-8
M. Wt: 385.48
InChI Key: VXJPIEKOQZXGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(Methylsulfonyl)piperidin-4-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to a class of molecules known as indolinones, which have been shown to possess a wide range of biological activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1-(Methylsulfonyl)piperidin-4-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone in lab experiments is its ability to modulate various signaling pathways that are involved in disease processes. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively high cost and the specialized knowledge and equipment required for its synthesis.

Future Directions

There are several future directions for research on (1-(Methylsulfonyl)piperidin-4-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone. One area of focus could be the development of novel synthetic methods that are more cost-effective and scalable. Another area of research could be the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of (1-(Methylsulfonyl)piperidin-4-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone involves a series of chemical reactions that require specialized knowledge and equipment. The most common method for synthesizing this compound involves the condensation of 5-(pyridin-4-yl)indolin-1-amine with (1-(methylsulfonyl)piperidin-4-yl)boronic acid pinacol ester in the presence of a palladium catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

(1-(Methylsulfonyl)piperidin-4-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its ability to modulate various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell proliferation, survival, and differentiation.

properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-27(25,26)22-11-6-16(7-12-22)20(24)23-13-8-18-14-17(2-3-19(18)23)15-4-9-21-10-5-15/h2-5,9-10,14,16H,6-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJPIEKOQZXGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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